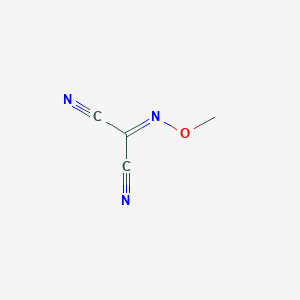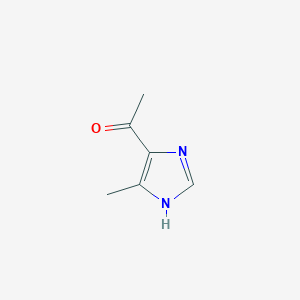
6,8-Dichloro-2H-chromene-3-carbonitrile
Vue d'ensemble
Description
6,8-Dichloro-2H-chromene-3-carbonitrile is a chemical compound with the following properties:
- IUPAC Name : 6,8-dichloro-2H-chromene-3-carbonitrile
- Molecular Formula : C<sub>10</sub>H<sub>5</sub>Cl<sub>2</sub>NO
- Molecular Weight : 226.06 g/mol
- CAS Number : 83823-56-7
Molecular Structure Analysis
The compound’s molecular structure consists of a chromene ring with chlorine substitutions at positions 6 and 8, along with a cyano group (carbonitrile) at position 3. The arrangement of atoms and bonds is crucial for understanding its properties and reactivity.
Physical And Chemical Properties Analysis
- Appearance : The compound likely appears as a solid or crystalline material.
- Solubility : Its solubility characteristics in various solvents need further investigation.
- Melting Point : Experimental data on its melting point would be valuable.
- Stability : Assessing its stability under different conditions is crucial.
Applications De Recherche Scientifique
Synthesis and Derivatives
- 6,8-Dichloro-2H-chromene-3-carbonitrile is involved in the synthesis of various derivatives. For instance, it is used in the efficient synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives through Claisen condensation. This demonstrates its utility in creating structurally diverse compounds (El-Shaaer, 2012).
Antimicrobial Activities
- Some derivatives synthesized from 6,8-Dichloro-2H-chromene-3-carbonitrile exhibit antimicrobial properties. The study by El-Shaaer (2012) highlighted the antimicrobial activities of these synthesized products, indicating potential applications in battling microbial infections.
Antiproliferative Effects
- A study by Dettori et al. (2022) explored the antiproliferative effects of 6,8-halocoumarin derivatives, including 6,8-dichloro-2H-chromene-3-carbonitrile, against various tumor and normal cell lines. This suggests potential applications in cancer research, particularly in exploring new therapeutic options (Dettori et al., 2022).
Corrosion Inhibition
- In the field of materials science, chromeno-carbonitriles, such as 6,8-Dichloro-2H-chromene-3-carbonitrile, have been investigated as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in extending the lifespan of metallic structures and components (Quadri et al., 2021).
Optical Properties
- Derivatives of 6,8-Dichloro-2H-chromene-3-carbonitrile have been studied for their optical properties. Levchenko et al. (2019) synthesized new derivatives and explored their optical properties and solvatochromism, indicating potential use in optical materials and sensors (Levchenko et al., 2019).
Catalysis and Green Chemistry
- This compound is also significant in catalysis and green chemistry. For example, El-Maghraby (2014) reported the synthesis of substituted chromenes and benzochromenes utilizing Rochelle salt as a novel green catalyst, highlighting the compound's role in environmentally friendly chemical processes (El-Maghraby, 2014).
Orientations Futures
Future research on 6,8-Dichloro-2H-chromene-3-carbonitrile should focus on the following aspects:
- Synthetic Routes : Develop efficient synthetic methods.
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structural Elucidation : Refine its crystallographic structure.
- Toxicology : Assess its toxicity profile.
Please note that further exploration of scientific literature and experimental studies is necessary to enhance our understanding of this compound. For specific details, consult relevant peer-reviewed papers and technical documents1234.
Propriétés
IUPAC Name |
6,8-dichloro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPSIHZVSJWBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515679 | |
| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2H-chromene-3-carbonitrile | |
CAS RN |
83823-56-7 | |
| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)




![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)





